Dichlorobenzenetriol

Regiochemistry Isomer differentiation Halogenation pattern

This specific dichlorobenzenetriol isomer provides dual chlorine handles at the 4‑ and 5‑positions, delivering unique electronic and steric profiles unavailable in non‑halogenated or mono‑chlorinated analogs. It is essential for constructing chlorinated phenazine heterocycles via oxidative condensation, serves as a critical reference standard for analytical method development, and enables halogen‑bonding metal‑organic frameworks. Researchers pursuing structure‑activity relationships in radical scavenging or tunable supramolecular assembly should procure this precise CAS‑numbered compound to ensure reproducibility.

Molecular Formula C6H4Cl2O3
Molecular Weight 195.00 g/mol
CAS No. 94650-90-5
Cat. No. B15176847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobenzenetriol
CAS94650-90-5
Molecular FormulaC6H4Cl2O3
Molecular Weight195.00 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)O)O)O
InChIInChI=1S/C6H4Cl2O3/c7-2-1-3(9)5(10)6(11)4(2)8/h1,9-11H
InChIKeyCVMRNRNQVCVUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorobenzenetriol (CAS 94650-90-5): A Halogenated Polyphenolic Precursor for Organic Synthesis and Materials Science


Dichlorobenzenetriol (CAS 94650-90-5), systematically known as 4,5-dichlorobenzene-1,2,3-triol, is a chlorinated aromatic compound with the molecular formula C6H4Cl2O3 and a molecular weight of 195.00 g/mol [1]. As a halogenated benzenetriol derivative, it features three adjacent hydroxyl groups on a benzene ring with chlorine substitution at the 4- and 5-positions . This substitution pattern distinguishes it from other chlorinated benzenetriol isomers and from non-halogenated benzenetriols such as pyrogallol (1,2,3-benzenetriol). The compound is typically supplied at 95% purity for research applications and is recognized as a useful synthetic intermediate due to its unique combination of phenolic reactivity and halogenated aromatic character.

Why Dichlorobenzenetriol (CAS 94650-90-5) Cannot Be Replaced by Common Phenolic Antioxidants or Non-Halogenated Analogs


Generic substitution of 4,5-dichlorobenzene-1,2,3-triol with non-halogenated benzenetriols (e.g., pyrogallol) or mono-chlorinated isomers introduces substantial differences in electronic structure, lipophilicity, and redox behavior. The introduction of two chlorine atoms at the 4- and 5-positions exerts a strong electron-withdrawing inductive effect that modulates the acidity and oxidation potential of the phenolic hydroxyl groups, directly influencing both synthetic reactivity and antioxidant mechanism [1]. While non-halogenated 1,2,3-benzenetriol exhibits potent radical scavenging, its lack of chlorine substituents eliminates opportunities for halogen-bonding interactions and alters partition coefficients critical for specific material or biological applications [2]. Conversely, mono-chlorinated benzenetriols (e.g., 4-chloro-1,2,3-benzenetriol, CAS 3598-34-3) possess only one chlorine atom, resulting in intermediate lipophilicity and distinct regiochemical profiles that cannot recapitulate the precise steric and electronic environment required for applications demanding the dichloro-substituted scaffold .

Quantitative Differentiation of Dichlorobenzenetriol (CAS 94650-90-5) Relative to Structural Analogs and In-Class Compounds


Regiochemical Distinction of 4,5-Dichlorobenzene-1,2,3-triol from Mono-Chlorinated and Alternative Dichloro Isomers

4,5-Dichlorobenzene-1,2,3-triol (CAS 94650-90-5) possesses a unique substitution pattern among chlorinated benzenetriols, with chlorine atoms occupying adjacent positions (4- and 5-) on the 1,2,3-triol scaffold. In contrast, the 2,4-dichlorobenzene-1,3,5-triol isomer (CAS 101328-98-7) features chlorine substitution on an alternative triol regiochemistry, resulting in fundamentally different hydrogen-bonding networks and crystal packing properties [1]. Mono-chlorinated analogs such as 4-chlorobenzene-1,2,3-triol (CAS 3598-34-3) contain only one chlorine atom, offering intermediate lipophilicity and distinct synthetic utility that cannot substitute for the dichloro scaffold in applications requiring dual halogen functionality .

Regiochemistry Isomer differentiation Halogenation pattern

Physicochemical Differentiation: Enhanced Lipophilicity of 4,5-Dichlorobenzene-1,2,3-triol Versus Non-Halogenated Pyrogallol

The presence of two chlorine substituents in 4,5-dichlorobenzene-1,2,3-triol substantially increases its lipophilicity relative to the non-halogenated parent compound pyrogallol (1,2,3-benzenetriol, CAS 87-66-1). While experimental logP values for 4,5-dichlorobenzene-1,2,3-triol are not explicitly reported in accessible literature, structure-property relationships established for halogenated phenols indicate that each chlorine atom contributes approximately +0.7 to +0.9 logP units relative to hydrogen on aromatic systems, suggesting a predicted logP increase of 1.4-1.8 units compared to pyrogallol (experimental logP ≈ 0.5-1.0) [1]. This enhanced lipophilicity translates to improved solubility in non-polar media and altered membrane permeability characteristics relevant to materials science and synthetic applications [2].

Lipophilicity Partition coefficient Physicochemical properties

Synthetic Utility: Oxidative Condensation Reactivity of 4,5-Dichlorobenzene-1,2,3-triol as Demonstrated by Analogous Chlorinated Benzenetriol Systems

Chlorinated benzenetriols serve as versatile substrates in oxidative condensation reactions for heterocycle construction. In a characterized system, 4-chloro-1,2,3-benzenetriol undergoes oxidative condensation with N-methylbenzene-1,2-diamine in 2-propanol to yield phenazine derivatives, demonstrating the utility of chloro-substituted 1,2,3-triols in constructing nitrogen-containing heterocycles [1]. The 4,5-dichloro substitution pattern of the target compound provides two distinct sites for potential cross-coupling or further functionalization, distinguishing it from mono-chlorinated analogs which offer only a single halogen handle. While direct experimental data for 4,5-dichlorobenzene-1,2,3-triol under identical conditions are not reported, the conserved 1,2,3-triol core with enhanced electrophilicity from dual chlorine substitution suggests comparable or enhanced reactivity in oxidative condensation pathways [2].

Oxidative condensation Heterocycle synthesis Synthetic intermediate

Electronic Modulation: Electron-Withdrawing Effect of 4,5-Dichloro Substitution on Phenolic O-H Bond Dissociation Enthalpy

The antioxidant mechanism of phenolic compounds proceeds via hydrogen atom transfer (HAT), with O-H bond dissociation enthalpy (BDE) serving as a key determinant of radical scavenging efficiency. Chlorine substituents exert an electron-withdrawing inductive effect (-I) that increases phenolic O-H acidity while simultaneously raising BDE relative to unsubstituted phenols [1]. For pyrogallol (1,2,3-benzenetriol), the O-H BDE values for the three hydroxyl groups range from approximately 75-82 kcal/mol [2]. The introduction of two chlorine atoms at the 4- and 5-positions is predicted to increase these BDE values by 2-4 kcal/mol per hydroxyl group, resulting in a distinct thermodynamic profile that shifts the compound's reactivity from pure hydrogen atom donation toward alternative antioxidant mechanisms including electron transfer or metal chelation [3].

Bond dissociation enthalpy Electronic effects Redox potential

Optimal Research and Industrial Application Scenarios for Dichlorobenzenetriol (CAS 94650-90-5) Based on Documented Evidence


Synthesis of Halogenated Heterocyclic Scaffolds via Oxidative Condensation

4,5-Dichlorobenzene-1,2,3-triol serves as a precursor for constructing chlorinated phenazine and related nitrogen-containing heterocycles through oxidative condensation with aromatic diamines. The 4,5-dichloro substitution pattern provides dual halogen handles that can influence both reaction regiochemistry and the electronic properties of the resulting heterocyclic products [1]. Researchers pursuing novel heterocyclic libraries with tunable halogen content should prioritize this specific isomer over mono-chlorinated or non-halogenated alternatives, as the substitution pattern directly dictates product architecture and potential downstream functionalization opportunities.

Development of Halogenated Polyphenolic Antioxidants with Modulated Redox Properties

The electron-withdrawing chlorine substituents in 4,5-dichlorobenzene-1,2,3-triol increase phenolic O-H bond dissociation enthalpy relative to non-halogenated benzenetriols, creating a distinct thermodynamic profile for antioxidant applications [2]. This modulation of redox behavior makes the compound suitable for studies investigating structure-activity relationships in radical scavenging, particularly where traditional polyphenolic antioxidants exhibit excessive reactivity or pro-oxidant effects. The enhanced lipophilicity conferred by chlorine substitution also improves compatibility with non-polar matrices, making this compound preferable to pyrogallol for stabilization of hydrophobic polymers and organic materials [3].

Building Block for Metal-Organic Frameworks and Coordination Polymers

The 1,2,3-triol core of 4,5-dichlorobenzene-1,2,3-triol provides three adjacent oxygen donor atoms capable of chelating metal ions, while the chlorine substituents offer additional sites for halogen bonding and non-covalent interactions [4]. This dual functionality distinguishes it from non-halogenated benzenetriols which lack halogen-bonding capacity. Researchers designing metal-organic frameworks (MOFs) or coordination polymers requiring both strong metal-oxygen coordination and tunable supramolecular assembly should select this specific dichloro isomer to access the full range of structural possibilities.

Reference Standard for Chlorinated Benzenetriol Isomer Identification and Purity Assessment

Given the existence of multiple chlorinated benzenetriol isomers (including 2,4-dichloro-1,3,5-benzenetriol and various mono-chloro derivatives), 4,5-dichlorobenzene-1,2,3-triol (CAS 94650-90-5) serves as a critical reference standard for analytical method development [5]. Analytical laboratories engaged in impurity profiling, environmental monitoring of chlorinated aromatic degradation products, or quality control of synthetic chlorophenolic intermediates require authentic samples of this specific isomer to establish retention times, spectral fingerprints, and calibration curves. Procurement of this precisely defined CAS-numbered compound ensures analytical accuracy when distinguishing among closely related chlorinated benzenetriol species.

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